2-(4-Bromophenyl)quinoline-4-carbonyl chloride
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Overview
Description
2-(4-Bromophenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C₁₆H₉BrClNO and a molecular weight of 346.61 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It features a quinoline ring system, which is a common scaffold in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-bromophenyl)quinoline with thionyl chloride (SOCl₂) under reflux conditions . This reaction converts the carboxylic acid group into an acyl chloride group, resulting in the formation of the target compound.
Industrial Production Methods
The use of efficient catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Thioesters: Formed by reacting with thiols.
Scientific Research Applications
2-(4-Bromophenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Proteomics Research: Utilized as a reagent for studying protein interactions and modifications.
Medicinal Chemistry: Serves as a building block for synthesizing potential therapeutic agents.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. This reactivity is exploited in proteomics research to study protein modifications and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)quinoline-4-carbonyl chloride
- 2-(4-Fluorophenyl)quinoline-4-carbonyl chloride
- 2-(4-Methylphenyl)quinoline-4-carbonyl chloride
Uniqueness
2-(4-Bromophenyl)quinoline-4-carbonyl chloride is unique due to the presence of the bromine atom, which can participate in specific coupling reactions such as Suzuki-Miyaura coupling.
Biological Activity
2-(4-Bromophenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with quinoline derivatives. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of derivatives based on the quinoline structure. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with an IC50 value of 1.87 μM, indicating strong potential for therapeutic applications in oncology .
Mechanisms of Action:
- Inhibition of EGFR Kinase: Compounds similar to this compound have shown to inhibit epidermal growth factor receptor (EGFR) kinase activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, primarily through mitochondrial pathways .
- Induction of Apoptosis: The compound has been reported to induce apoptosis by upregulating pro-apoptotic factors such as p53 and caspase-9, leading to significant cellular changes that favor programmed cell death .
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | TBD | EGFR inhibition, Apoptosis induction |
Compound 6f | 1.87 | EGFR inhibition, G1 phase arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity , particularly against bacterial strains. Studies have shown that related quinoline derivatives function as effective DNA gyrase inhibitors, which are critical for bacterial DNA replication .
Case Study:
A recent investigation into quinoline derivatives demonstrated significant antimicrobial effects against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 10 ng/mL to 62 ng/mL . This suggests a robust potential for the development of new antimicrobial agents based on this scaffold.
Case Studies and Screening Results
Several studies have reported on the biological screening of quinoline derivatives:
- Antiproliferative Screening: A series of quinoline derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines. Compound 6f exhibited an IC50 value of 1.87 μM, highlighting its potential as a lead compound for further development .
- Antimicrobial Screening: The antimicrobial efficacy was evaluated using standard protocols against multiple pathogens. Compounds derived from quinolines showed promising results with MIC values indicating strong antibacterial properties .
- Cardioprotective Effects: In models of doxorubicin-induced cardiotoxicity, certain quinoline derivatives were found to enhance cell viability significantly, suggesting potential applications in cardioprotection alongside their anticancer properties .
Properties
IUPAC Name |
2-(4-bromophenyl)quinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXRIHNRLIKTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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